E3 Ligase Ligand-Linker Conjugates 22
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Overview
Description
Pomalidomide-PEG4-C2-NH2 is a synthesized compound that incorporates a Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used as a precursor for the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .
Mechanism of Action
Target of Action
Pomalidomide-PEG4-C2-NH2, also known as E3 Ligase Ligand-Linker Conjugates 22, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide-based cereblon ligand and a 4-unit PEG linker . The primary target of this compound is the E3 ubiquitin ligase .
Mode of Action
The compound works by binding to its target, the E3 ubiquitin ligase, and the protein of interest (POI) simultaneously . This simultaneous binding induces ubiquitylation of the POI, leading to its degradation by the ubiquitin-proteasome system (UPS) . After the degradation of the POI, the compound is recycled to target another copy of the POI .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial mechanism for protein degradation in cells . By inducing the degradation of specific proteins, the compound can influence various cellular processes that these proteins are involved in.
Result of Action
The result of the compound’s action is the degradation of the targeted protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein. For instance, if the targeted protein is involved in a disease pathway, its degradation could potentially disrupt that pathway and alleviate the disease symptoms.
Biochemical Analysis
Biochemical Properties
Pomalidomide-PEG4-C2-NH2 plays a crucial role in biochemical reactions. It is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Cellular Effects
The cellular effects of Pomalidomide-PEG4-C2-NH2 are primarily related to its role in the ubiquitin-proteasome system (UPS). As a part of a PROTAC molecule, it recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target .
Molecular Mechanism
The molecular mechanism of action of Pomalidomide-PEG4-C2-NH2 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG4-C2-NH2 involves the conjugation of Pomalidomide with a PEG4 linker. The process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable solvent like dimethylformamide (DMF).
Linker Attachment: The activated Pomalidomide is then reacted with a PEG4 linker that has an amine group at one end. This reaction is usually carried out at room temperature with continuous stirring.
Purification: The resulting product is purified using techniques such as column chromatography to obtain Pomalidomide-PEG4-C2-NH2 with high purity.
Industrial Production Methods
Industrial production of Pomalidomide-PEG4-C2-NH2 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, and involves the use of automated reactors and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG4-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group in the PEG4 linker can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules through peptide coupling reactions, utilizing reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Reagents: DCC, DMF, DIC, HOBt.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen), continuous stirring.
Major Products
The major products formed from these reactions are typically conjugates of Pomalidomide-PEG4-C2-NH2 with other molecules, which are used in the synthesis of PROTACs .
Scientific Research Applications
Pomalidomide-PEG4-C2-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of PROTACs for pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG2-C2-NH2: A similar compound with a shorter PEG linker.
Pomalidomide-PEG4-NH2: Lacks the C2 extension, making it slightly different in structure and function.
Uniqueness
Pomalidomide-PEG4-C2-NH2 is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 4-unit PEG linker with a C2 extension. This structure provides optimal solubility and bioavailability, making it highly effective in the synthesis of PROTACs .
Properties
IUPAC Name |
4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLHAPHCRDKBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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